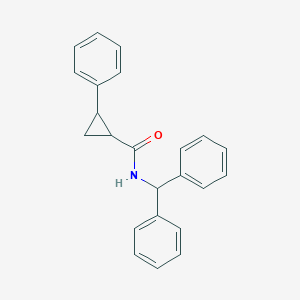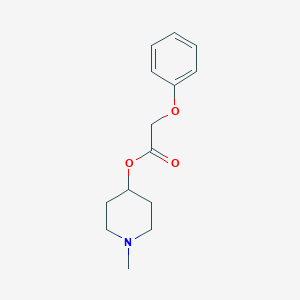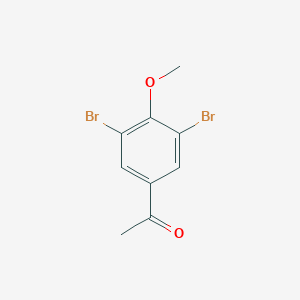
1-(3,5-Dibromo-4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives. It is commonly used in scientific research as a starting material for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone is not well understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets and modulating their function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone are not well characterized. However, studies have reported that the compound exhibits antitumor, antiviral, antifungal, and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in lab experiments is its versatility as a starting material for the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in scientific research. One potential direction is the synthesis of novel benzoylphenylurea and benzoylthiourea derivatives that exhibit improved biological activity. Additionally, the compound could be used as a starting material for the synthesis of other classes of compounds that exhibit biological activity. Finally, further studies are needed to elucidate the mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone involves the reaction of 3,5-dibromo-4-methoxybenzoyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation reaction, where the acyl chloride reacts with the ethyl acetate to form the desired product. The reaction is typically carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is widely used in scientific research as a starting material for the synthesis of various compounds. It is commonly used in the synthesis of benzoylphenylurea derivatives, which have been shown to exhibit antitumor and antiviral activities. Additionally, it is used in the synthesis of benzoylthiourea derivatives, which have been reported to exhibit antifungal and antibacterial activities.
Eigenschaften
CAS-Nummer |
79324-79-1 |
|---|---|
Produktname |
1-(3,5-Dibromo-4-methoxyphenyl)ethanone |
Molekularformel |
C9H8Br2O2 |
Molekulargewicht |
307.97 g/mol |
IUPAC-Name |
1-(3,5-dibromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
InChI-Schlüssel |
YZLSJKQCNFBAOB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



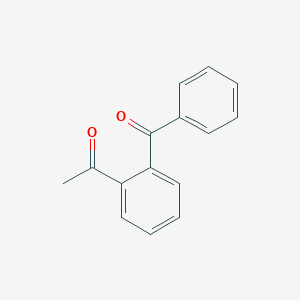
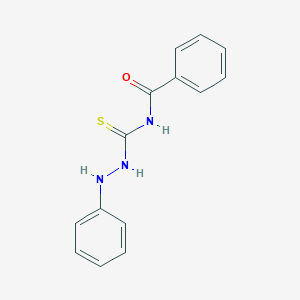
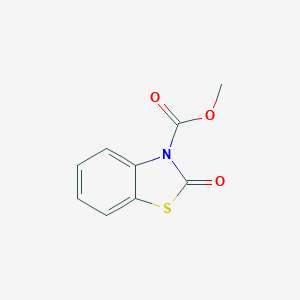
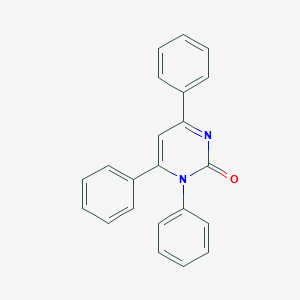
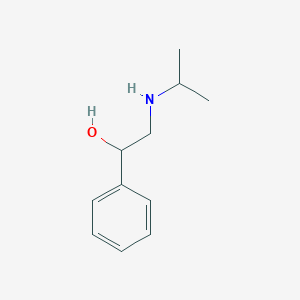
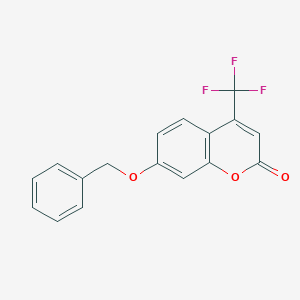
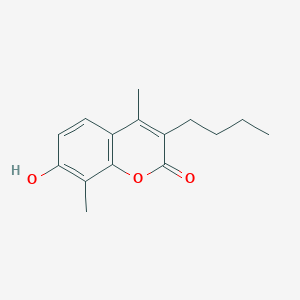
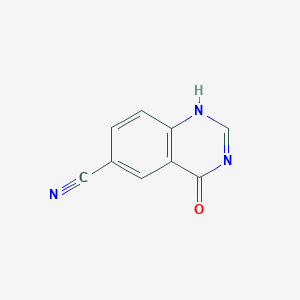
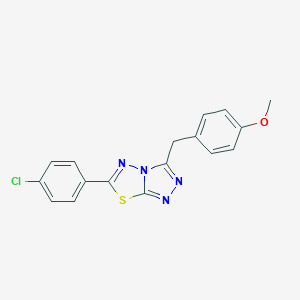
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)

